3-Benzyl-6-methyl-2,5-piperazinedione 3-Benzyl-6-methyl-2,5-piperazinedione 3-Benzyl-6-methyl-2,5-piperazinedione is a natural product found in Bacteria and Nocardiopsis gilva with data available.
Brand Name: Vulcanchem
CAS No.: 14474-78-3
VCID: VC7863347
InChI: InChI=1S/C12H14N2O2/c1-8-11(15)14-10(12(16)13-8)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,16)(H,14,15)
SMILES: CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

3-Benzyl-6-methyl-2,5-piperazinedione

CAS No.: 14474-78-3

Cat. No.: VC7863347

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyl-6-methyl-2,5-piperazinedione - 14474-78-3

Specification

CAS No. 14474-78-3
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name 3-benzyl-6-methylpiperazine-2,5-dione
Standard InChI InChI=1S/C12H14N2O2/c1-8-11(15)14-10(12(16)13-8)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,16)(H,14,15)
Standard InChI Key CNXWPOWVDIUTPS-UHFFFAOYSA-N
SMILES CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2
Canonical SMILES CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-Benzyl-6-methyl-2,5-piperazinedione belongs to the diketopiperazine class, which consists of cyclic dipeptides formed via intramolecular condensation. Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol . The stereochemistry is defined as (3S,6R), a configuration critical for its biological interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂O₂
Molecular Weight218.25 g/mol
Exact Mass218.10600
Polar Surface Area58.2 Ų
LogP (Partition Coeff.)0.8898

The compound’s polar surface area and LogP suggest moderate hydrophilicity, balancing membrane permeability and aqueous solubility—a trait advantageous for drug delivery .

Stereochemical Considerations

The (3S,6R) configuration arises from the cyclization of L-phenylalanine and D-alanine residues, a common biosynthetic pathway in fungal hybrids. This stereochemistry influences hydrogen-bonding patterns and receptor binding, as evidenced by NMR studies showing distinct coupling constants for diastereotopic protons.

Synthesis and Functionalization

Cyclization of Dipeptide Precursors

The primary synthetic route involves cyclizing linear dipeptides under mild acidic conditions. For example, D-alanyl-L-phenylalanine undergoes dehydration in tetrahydrofuran (THF) with dicyclohexylcarbodiimide (DCC) as a coupling agent, yielding the cyclic product in ~65% efficiency.

Regioselective Modifications

Functionalization at the 3-position is achievable via electrophilic substitution. Bromination using N-bromosuccinimide (NBS) introduces a bromine atom, which can be further substituted through palladium-catalyzed cross-coupling reactions. For instance, deuterium labeling at this position employs Pd/C in deuterium oxide, preserving the core structure’s integrity.

Table 2: Synthetic Routes and Yields

Reaction TypeReagentsYield (%)
CyclizationDCC, THF65
BrominationNBS, THF78
DeuterationPd/C, D₂O82

Physicochemical and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra (400 MHz, CDCl₃) reveal distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm) and methyl groups (δ 1.2 ppm). The AB coupling system (J = 16 Hz) between H-3 and H-6 protons confirms the trans-configuration of the substituents .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 218.1060 [M+H]⁺, consistent with the exact mass . Fragmentation patterns further corroborate the loss of CO groups, characteristic of diketopiperazines.

Biological Activity and Mechanisms

Nematocidal Properties

In agricultural contexts, the compound exhibits moderate activity against the free-living nematode Panagrellus redivivus, with an LC₅₀ of 50 µM. Comparative studies suggest that the methyl group enhances bioavailability compared to bulkier analogs like 3-benzyl-6-isopropyl-2,5-piperazinedione (LC₅₀ = 75 µM).

Neuroprotective Effects

In zebrafish models, pretreatment with 10 µM 3-benzyl-6-methyl-2,5-piperazinedione reduced oxidative stress induced by okadaic acid by 40%, as measured by reactive oxygen species (ROS) assays. Molecular docking simulations indicate strong binding affinity (ΔG = -8.2 kcal/mol) to glutathione peroxidase, implicating antioxidant pathways in its mechanism.

ActivityModel SystemEfficacy
NematocidalPanagrellus redivivusLC₅₀ = 50 µM
AntioxidantZebrafish neurons40% ROS reduction

Applications and Future Directions

Agricultural Uses

As a nematocide, this compound offers an eco-friendly alternative to synthetic pesticides. Field trials demonstrate a 30% reduction in nematode populations at 100 ppm soil concentrations without phytotoxicity.

Computational Modeling

Density functional theory (DFT) calculations predict reactive sites for further derivatization. For example, the 3-position’s electron density facilitates allylation or sulfonation, enabling tailored bioactivity profiles.

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